![molecular formula C18H16N4O4 B5522190 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)
4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related phenolic acid triazole derivatives involves complex reactions, including the use of IR, MS, NMR, and X-ray crystal diffraction techniques for characterization. These compounds have shown significant antifungal effects, highlighting the importance of their synthesis processes for further applications in antifungal treatments (Xiao et al., 2023). Additionally, alternative approaches to the synthesis of similar compounds have been developed, offering insights into potential methodologies for producing 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid (Lomov, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds, as determined by crystallography, reveals the presence of various structural motifs bonded through interactions like C-H...π, π...π, and hydrogen bonding. These interactions play a significant role in the bioactivity predictions of the compounds, suggesting the importance of molecular structure analysis in understanding the properties and potential applications of 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid (Dinesh, 2013).
Chemical Reactions and Properties
The condensation reactions involving substituted phenols with hexakis(methoxymethyl)melamine lead to the synthesis of derivatives characterized by infrared, NMR, mass spectroscopy, and elemental analysis. These reactions highlight the chemical versatility and potential functionalization of compounds similar to 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid, which could be tailored for specific applications (Subrayan and Jones, 1998).
科学的研究の応用
Antibacterial and Antifungal Applications
Biologically active triazole-derived Schiff bases, including compounds structurally related to 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated high antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Sumrra et al., 2017).
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of two benzoic acids, including derivatives similar to the compound , have been analyzed. These studies shed light on how structural modifications influence biological activity, potentially guiding the design of more effective therapeutic agents (Dinesh, 2013).
Environmental Remediation
Research into phenoxyacetic and benzoic acid herbicides, which share structural similarities with 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid, has explored their degradation using membrane bioreactor (MBR) technology. This indicates potential environmental applications for the remediation of herbicide-contaminated waters (Ghoshdastidar & Tong, 2013).
Interaction with Serum Albumin
Studies on the binding affinity between phenolic acids (sharing the benzoic acid core) and bovine serum albumin provide insights into how these compounds could influence the pharmacokinetics of drugs. Understanding these interactions is crucial for drug design and development (Yuan et al., 2019).
Antioxidant Properties
Phenyl ether derivatives from marine-derived fungi, including compounds similar to 4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid, have been identified with strong antioxidant activities. These findings suggest potential applications in developing antioxidant agents (Xu et al., 2017).
将来の方向性
特性
IUPAC Name |
4-[[2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-16-4-2-3-15(9-21-22-11-19-20-12-22)17(16)26-10-13-5-7-14(8-6-13)18(23)24/h2-9,11-12H,10H2,1H3,(H,23,24)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCBFHNSOCMOI-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

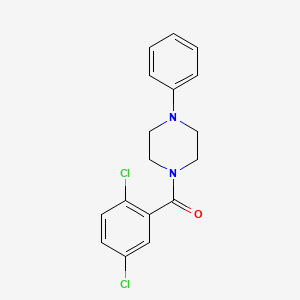
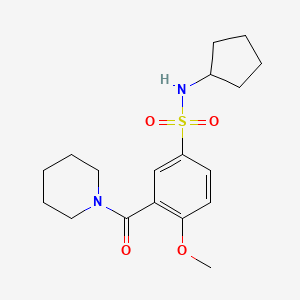
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)
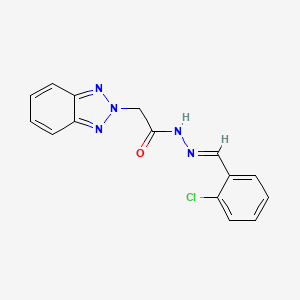
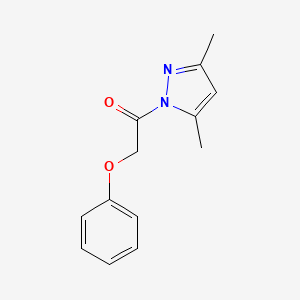
![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)
![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)
![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)
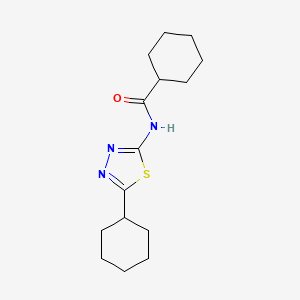
![2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5522200.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)
![3-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522216.png)